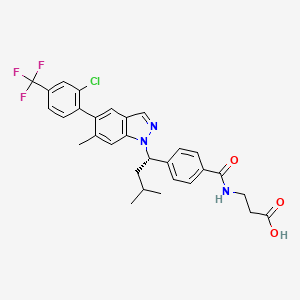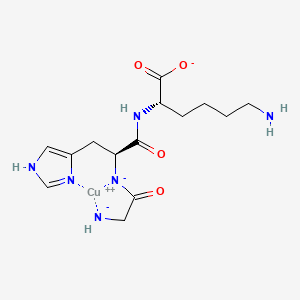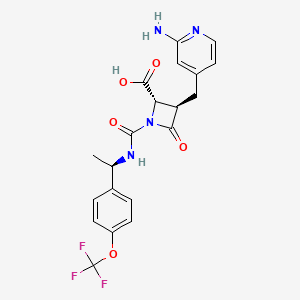
Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “Ac-Asp(1)-Leu-Lys(1)-Arg-benzotiazol-2-il” es un derivado de péptido sintético que incorpora una porción de benzotiazol. Este compuesto es de interés debido a sus posibles aplicaciones en varios campos, incluyendo la química medicinal, la bioquímica y la biología molecular. La presencia del grupo benzotiazol es particularmente notable, ya que los benzotiazoles son conocidos por su actividad biológica y se utilizan a menudo en el diseño de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de “Ac-Asp(1)-Leu-Lys(1)-Arg-benzotiazol-2-il” generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena de péptidos en crecimiento anclada a una resina sólida. El proceso comienza con la unión del primer aminoácido a la resina, seguido de la adición gradual de aminoácidos protegidos. La porción de benzotiazol se introduce mediante una reacción de acoplamiento con el derivado de benzotiazol apropiado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría SPPS a gran escala, utilizando sintetizadores de péptidos automatizados para garantizar una alta eficiencia y pureza. El proceso incluiría pasos rigurosos de purificación, como la cromatografía líquida de alta resolución (HPLC), para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
“Ac-Asp(1)-Leu-Lys(1)-Arg-benzotiazol-2-il” puede experimentar varias reacciones químicas, incluyendo:
Oxidación: La porción de benzotiazol puede oxidarse bajo condiciones específicas.
Reducción: Las reacciones de reducción pueden modificar la cadena principal del péptido o el grupo benzotiazol.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden ocurrir en el anillo de benzotiazol.
Reactivos y condiciones comunes
Oxidación: Se pueden usar reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) son comunes.
Sustitución: Las condiciones pueden incluir el uso de bases o ácidos fuertes para facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del grupo benzotiazol puede producir sulfoxidos o sulfonas, mientras que la reducción puede conducir a la formación de aminas o alcoholes.
Aplicaciones Científicas De Investigación
“Ac-Asp(1)-Leu-Lys(1)-Arg-benzotiazol-2-il” tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se emplea en estudios de interacciones proteína-proteína y actividad enzimática.
Medicina: Se investiga su potencial como agente terapéutico, particularmente en la focalización de enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de herramientas de diagnóstico y biosensores.
Mecanismo De Acción
El mecanismo de acción de “Ac-Asp(1)-Leu-Lys(1)-Arg-benzotiazol-2-il” implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La porción de benzotiazol puede unirse a sitios activos, inhibiendo o modulando la actividad de la proteína diana. Esta interacción puede desencadenar vías de señalización aguas abajo, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Ac-Asp-Glu-Val-Asp-H: Un inhibidor de la caspasa-3 humana altamente específico.
Ac-tLeu-Asp-H: Otro inhibidor eficaz de la caspasa-3 con una cadena principal de péptidos similar.
Singularidad
“Ac-Asp(1)-Leu-Lys(1)-Arg-benzotiazol-2-il” es único debido a la presencia del grupo benzotiazol, que imparte propiedades químicas y biológicas distintas. Esta porción mejora la capacidad del compuesto para interactuar con objetivos moleculares específicos, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C31H45N9O6S |
|---|---|
Peso molecular |
671.8 g/mol |
Nombre IUPAC |
(3S,6S,14S)-6-acetamido-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide |
InChI |
InChI=1S/C31H45N9O6S/c1-17(2)15-22-28(45)38-21(10-6-7-13-34-25(42)16-23(29(46)39-22)36-18(3)41)27(44)37-20(11-8-14-35-31(32)33)26(43)30-40-19-9-4-5-12-24(19)47-30/h4-5,9,12,17,20-23H,6-8,10-11,13-16H2,1-3H3,(H,34,42)(H,36,41)(H,37,44)(H,38,45)(H,39,46)(H4,32,33,35)/t20-,21-,22-,23-/m0/s1 |
Clave InChI |
IWSNQHXPYYMOLJ-MLCQCVOFSA-N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N[C@@H](CCCCNC(=O)C[C@@H](C(=O)N1)NC(=O)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
SMILES canónico |
CC(C)CC1C(=O)NC(CCCCNC(=O)CC(C(=O)N1)NC(=O)C)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![disodium;(2S,4R)-9-fluoro-5,5-dihydroxy-6-oxa-5-boranuidatricyclo[5.4.0.02,4]undeca-1(7),8,10-triene-8-carboxylate](/img/structure/B12424786.png)

![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)






![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)
![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)

